2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-[3-[(dimethylamino)methyl]phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)9-11-5-3-4-10(8-11)6-7-12;;/h3-5,8H,6-7,9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBITKBWBYNBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC(=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-60-0 | |
| Record name | 2-{3-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reductive Amination of 3-(Dimethylaminomethyl)benzaldehyde Derivatives
A common approach involves starting from 3-(dimethylaminomethyl)benzaldehyde, which undergoes reductive amination with ethanolamine or related amines to introduce the ethanamine moiety. The reductive amination is typically catalyzed by sodium cyanoborohydride or other mild reducing agents under acidic or neutral conditions.
- Reaction conditions: Stirring in methanol or ethanol solvent, pH adjusted to mildly acidic (~pH 5-6) to favor imine formation.
- Purification: The product is isolated as the free base, then converted to the dihydrochloride salt by treatment with hydrochloric acid in ethanol or isopropanol.
- Yield and purity: Crystallization from ethanol/ether mixtures affords the dihydrochloride with melting points typically in the range of 215-220 °C (decomposition).
This method is supported by analogous examples from patent literature where similar aminoethanol derivatives are prepared and converted to hydrochloride salts by acidification and recrystallization.
Nucleophilic Substitution on Halogenated Phenylethanol Precursors
Another method involves starting from 3-(halomethyl)phenyl ethan-1-amine derivatives, where the halogen (commonly bromine) on the methyl group attached to the phenyl ring is displaced by dimethylamine.
- Procedure: The halogenated precursor is dissolved in an inert solvent such as carbon tetrachloride or chloroform, and an excess of dimethylamine is added.
- Reaction conditions: Refluxing for extended periods (e.g., 24-48 hours) to ensure complete substitution.
- Workup: After reaction completion, the mixture is extracted with ether, washed, dried, and the solvent removed under reduced pressure.
- Purification: The crude free base is purified by column chromatography on silica gel using chloroform/methanol mixtures, then converted to the hydrochloride salt by treatment with isopropanolic hydrochloric acid.
- Melting point: The hydrochloride salt typically melts around 219-221 °C (decomposition).
This approach is exemplified in the preparation of related compounds such as 1-(4'-amino-3',5'-dibromo-phenyl)-2-dimethylamino-ethane hydrochloride, which shares structural similarity in the aminoalkyl substitution pattern.
Reduction of Nitro or Acetylamino Precursors Followed by Amination
In some synthetic routes, nitro-substituted phenyl ethan-1-amine derivatives are first reduced to the corresponding anilines, which are then subjected to alkylation with dimethylamine or reductive amination to install the dimethylaminomethyl group.
- Reduction: Catalytic hydrogenation or chemical reduction using hydrazine hydrate and a catalyst (e.g., Pd/C).
- Alkylation: Reaction with formaldehyde and dimethylamine under reductive amination conditions.
- Isolation: The product is purified and converted to the dihydrochloride salt by acid treatment.
- Melting point: Similar hydrochloride salts show melting points in the range of 214-216 °C (decomposition).
This method is reported in patent examples where analogous dibromo-substituted phenyl ethan-1-amines are prepared.
Representative Data Table of Preparation Conditions and Properties
Analytical and Research Findings Supporting Preparation
- The preparation methods consistently yield the target compound as a dihydrochloride salt, which is more stable and easier to handle than the free base.
- Melting points of the hydrochloride salts serve as a key purity indicator and are reproducible across different synthetic routes.
- Chromatographic purification using silica gel with chloroform/methanol mixtures is effective for isolating the free base before salt formation.
- Acidification with ethanolic or isopropanolic hydrochloric acid is the preferred method for salt formation, producing crystalline solids with sharp melting points.
- Reaction times and temperatures vary depending on the starting materials and reagents but generally involve reflux conditions for several hours to ensure complete conversion.
- The use of hydrazine hydrate for nitro group reduction and sodium cyanoborohydride for reductive amination are well-established methods in the synthesis of substituted phenylethanamines.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Applications
1. Pharmaceutical Research
The compound has been studied for its potential role in drug formulation and development. It acts as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH within the range of 6 to 8.5 is crucial for cellular viability and function .
2. Neuropharmacology
Research indicates that derivatives of this compound may exhibit neuropharmacological properties, potentially influencing neurotransmitter systems. The dimethylamino group can enhance lipophilicity, allowing better penetration through the blood-brain barrier, which is critical for central nervous system (CNS) drugs.
3. Enzyme Inhibition Studies
Inhibition of specific enzymes such as lysosomal phospholipase A2 (LPLA2) has been linked to compounds similar to this compound. Such inhibition is significant in understanding drug-induced phospholipidosis, a condition associated with various therapeutic agents .
Case Studies and Research Findings
Applications in Various Fields
1. Life Sciences
The compound's buffering capabilities make it valuable in biological assays and cell culture systems. Its stability at physiological pH allows researchers to maintain optimal conditions for cellular experiments.
2. Drug Development
Due to its structural characteristics, this compound serves as a lead structure for synthesizing new pharmaceuticals targeting neurological disorders or metabolic diseases.
3. Chemical Synthesis
As an intermediate in organic synthesis, it can be utilized to create more complex molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group plays a crucial role in its binding affinity and activity. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound shares structural motifs with several phenylalkylamines, heterocyclic ethanamines, and substituted phenethylamines. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Functional and Pharmacological Differences
- Receptor Binding Profiles: Dopamine HCl interacts with D₁–D₅ receptors and adrenergic receptors due to its catechol structure. In contrast, the dimethylaminomethyl group in the target compound may reduce polar interactions, favoring selectivity for non-catecholamine receptors (e.g., serotonin or trace amine-associated receptors) . Compounds with heterocycles (e.g., triazole, imidazole) likely exhibit divergent binding modes. For example, the imidazole-containing analog () could target histamine receptors or cytochrome P450 enzymes .
- Biased Agonism and Signaling: Substituents on the phenyl ring significantly influence signaling bias. Methoxy groups (e.g., 2C-D, 2C-P in ) enhance serotonin receptor affinity, while dimethylaminomethyl groups may alter intracellular signaling pathways (e.g., β-arrestin vs. G-protein coupling) .
- Physicochemical Properties: The dihydrochloride salt of the target compound increases water solubility compared to free bases (e.g., diphenhydramine HCl in , which has a logP ~3.5). This property is critical for intravenous administration . The trifluoromethyl group in enhances metabolic stability and membrane permeability but may reduce aqueous solubility .
Biological Activity
2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride, also known as (1R)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine dihydrochloride, is a compound that has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H20Cl2N2
- Molecular Weight : 251.19 g/mol
- IUPAC Name : (1R)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine; dihydrochloride
- SMILES : CN(C)CC1=CC=CC(=C1)CCN
The compound features a dimethylamino group attached to a phenyl ring, which is further connected to an ethanamine moiety. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse physiological effects:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and responses.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These findings suggest that the compound may be effective against a range of pathogenic microorganisms, making it a candidate for further investigation as an antimicrobial agent .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Research into derivatives of similar amines has shown promising results in modulating neurotransmitter systems, particularly in the context of mood disorders and neurodegenerative diseases. The interaction with serotonin and dopamine receptors could provide insights into its potential as an antidepressant or anxiolytic agent .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results demonstrated notable efficacy against Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibitory effects at low concentrations .
Case Study 2: Neuropharmacological Assessment
A study investigating the effects of related compounds on neurotransmitter release revealed that similar amines could enhance the release of serotonin in vitro. This finding suggests that this compound may influence mood regulation pathways .
Q & A
Q. What are the critical considerations in designing a scalable synthesis route for 2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride?
- Methodological Answer : A scalable synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, intermediates like 3-[(dimethylamino)methyl]phenethylamine may be synthesized via reductive amination using sodium cyanoborohydride, followed by dihydrochloride salt formation with HCl in anhydrous ethanol. Purification via recrystallization or column chromatography ensures high purity (>98%). Reaction monitoring with TLC or HPLC is critical to minimize byproducts like over-alkylated derivatives .
Q. Which analytical techniques are optimal for structural characterization of this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the dimethylamino group () and aromatic protons. Mass spectrometry (ESI-MS) verifies the molecular ion peak (), while X-ray crystallography resolves stereochemical ambiguities. Elemental analysis (C, H, N) validates stoichiometry, and FT-IR identifies amine hydrochloride stretches () .
Q. What protocols ensure safe handling and storage of this dihydrochloride salt?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Handling requires PPE (nitrile gloves, lab coat, safety goggles) and a fume hood to avoid inhalation. Spills should be neutralized with 5% sodium bicarbonate and disposed via hazardous waste protocols. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies (e.g., receptor affinity vs. cytotoxicity) may arise from assay variability. Standardize assays using positive controls (e.g., known serotonin receptor ligands) and replicate experiments across cell lines (HEK-293 vs. SH-SY5Y). Cross-validate findings with orthogonal techniques: SPR for binding kinetics, calcium flux assays for functional activity, and transcriptomics to identify off-target effects .
Q. What strategies are effective in optimizing the compound’s stability for in vivo studies?
- Methodological Answer : Formulate the dihydrochloride salt with cyclodextrins or lipid nanoparticles to enhance aqueous solubility and reduce pH-dependent degradation. Conduct forced degradation studies (acid/base hydrolysis, oxidation with ) to identify vulnerable sites. Protect the tertiary amine with prodrug strategies (e.g., acetylated precursors) that hydrolyze in target tissues .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with target receptors (e.g., σ-1 or NMDA receptors). QSAR models prioritize substituents at the phenyl or dimethylamino groups that enhance binding energy (). MD simulations (GROMACS) assess dynamic stability of ligand-receptor complexes. Validate predictions with SPR and patch-clamp electrophysiology .
Q. What methodologies are recommended for analyzing metabolite profiles in pharmacokinetic studies?
- Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) to separate metabolites. Use stable isotope-labeled internal standards (e.g., -analogs) for quantification. Phase I metabolites (e.g., N-demethylated products) and Phase II conjugates (glucuronides) should be identified via high-resolution Orbitrap MS. Compare profiles across species (rat vs. human microsomes) to predict translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
